3-Methoxy-3-(2-methoxyethyl)azetidine hydrochloride
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Overview
Description
3-Methoxy-3-(2-methoxyethyl)azetidine hydrochloride is a heterocyclic compound that belongs to the azetidine class. Azetidines are four-membered nitrogen-containing rings known for their significant ring strain, which imparts unique reactivity and stability compared to other heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-3-(2-methoxyethyl)azetidine hydrochloride typically involves the formation of the azetidine ring followed by functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methoxyazetidine with hydrochloric acid can yield the hydrochloride salt .
Industrial Production Methods
Industrial production methods for azetidines often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production. Specific details on the industrial production of this compound are limited, but general principles of azetidine synthesis apply .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-3-(2-methoxyethyl)azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-Methoxy-3-(2-methoxyethyl)azetidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological systems and as a precursor for biologically active molecules.
Industry: The compound can be used in the production of polymers and other industrial materials
Mechanism of Action
The mechanism of action of 3-Methoxy-3-(2-methoxyethyl)azetidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a receptor inverse agonist, particularly in the treatment of cognitive disorders. It interacts with GABA receptors, modulating their activity and influencing neurological pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methoxyazetidine hydrochloride: Similar in structure but lacks the 2-methoxyethyl group.
3-Hydroxyazetidine hydrochloride: Contains a hydroxyl group instead of a methoxy group.
3-(2-Methylpropoxy)azetidine hydrochloride: Contains a 2-methylpropoxy group instead of a 2-methoxyethyl group.
Uniqueness
The presence of both methoxy and 2-methoxyethyl groups can influence its chemical behavior and interactions, making it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
2901102-00-7 |
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Molecular Formula |
C7H16ClNO2 |
Molecular Weight |
181.66 g/mol |
IUPAC Name |
3-methoxy-3-(2-methoxyethyl)azetidine;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-9-4-3-7(10-2)5-8-6-7;/h8H,3-6H2,1-2H3;1H |
InChI Key |
BUCPDAVIWNQTSW-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1(CNC1)OC.Cl |
Origin of Product |
United States |
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